Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile
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Overview
Description
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile typically involves a multi-step process. One common method includes the cycloisomerization of alkyne precursors catalyzed by silver (I) ions, followed by an oxa-[4+2]-cycloaddition to form the oxirane ring . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxirane ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- Spiro-fused bicyclo[3,2,2]octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carbonitrile is unique due to its spirocyclic structure combined with the presence of an oxirane ring and a carbonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C10H13NO/c11-6-9-10(12-9)5-7-1-3-8(10)4-2-7/h7-9H,1-5H2 |
InChI Key |
LCTVEUZJAIWKFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC23C(O3)C#N |
Origin of Product |
United States |
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